molecular formula C7H5NO2 B145934 2-Benzoxazolinone CAS No. 59-49-4

2-Benzoxazolinone

Cat. No. B145934
CAS RN: 59-49-4
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
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Description

2-Benzoxazolinone (BOA) is a heterocyclic compound with a benzene ring fused to an oxazolinone ring. It is known for its diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and antifungal properties. The compound has been the subject of various studies aiming to synthesize derivatives with enhanced activities and reduced side effects .

Synthesis Analysis

The synthesis of 2-benzoxazolinone derivatives has been explored in several studies. For instance, derivatives have been synthesized by reacting vinylpyridine with appropriate benzoxazolinones, yielding compounds with significant analgesic and anti-inflammatory activities . Other methods include the reaction of 2-benzoxazolinone with phenacyl bromide or aromatic carboxylic acids to produce derivatives with antimicrobial and analgesic properties . Additionally, a novel synthesis approach using click chemistry has been employed to create benzoxazolinone-based 1,2,3-triazoles with anti-inflammatory and antinociceptive activities .

Molecular Structure Analysis

The molecular structure of 2-benzoxazolinone derivatives has been confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. These studies have helped in elucidating the structure-activity relationships of the derivatives, contributing to the understanding of their biological activities .

Chemical Reactions Analysis

The reactivity of 2-benzoxazolinone has been studied through its ring-opening reactions, such as aminolysis with methylamine. Computational studies have shown that the neutral concerted mechanism is the most favorable in the gas phase, with solvent effects reducing the energy barrier for the reaction . The chemical reactivity is influenced by the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilic character of substituents on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzoxazolinone derivatives are influenced by their molecular structure. The presence of substituents on the aromatic ring can enhance the lipophilicity and thus the biological activity of the compounds. For example, the antimicrobial activity of BOA derivatives has been correlated with the π parameter, which reflects the lipophilic character of the substituents . The thermal properties of benzoxazolinone polymers have also been investigated, revealing that the polymer network structure significantly affects their thermal stability .

Scientific Research Applications

Pharmacological Significance

2-Benzoxazolinone (BOA) has been identified as a key structure in medicinal chemistry for the design and development of novel drugs. It exhibits a range of pharmacological activities, including antinociceptive, anti-inflammatory, antileishmanial, antioxidant, anti-HIV, anticancer, antidepressant, and applications in neurodegenerative diseases. Derivatives of BOA have been reported as multifactorial molecules, which are superior to single-targeting drug regimens (Verma & Silakari, 2018).

Impact on Plant Stress Response

Research focusing on plant stress response to BOA has shown that it affects physiological processes in plants, leading to phytotoxic effects, which can interfere with plant growth and development, and induce senescence. This has implications for the use of allelochemicals like BOA as natural herbicides (Sánchez-Moreiras & Reigosa, 2005).

Effects on Lettuce Physiology

Further studies on the physiological effects of BOA on lettuce proposed a general mode of action, involving primary effects related to general stress pathways, including senescence and oxidative damage. The experiments supported the proposed mode of action (Regiosa et al., 2006).

Allelopathic Interactions in Maize

In maize, BOA detoxification under sulfur deficiency conditions was studied, highlighting a complex allelopathic interaction that involves endophytic Fusarium Verticillioides. The study pointed to a network of allelopathic interactions influenced by biotic and abiotic factors, including herbicides (Knop et al., 2007).

Degradation in Soil

Research into the transformation products of BOA in soil revealed the formation of biologically active compounds from BOA degradation, emphasizing the importance of studying transformation products in evaluating the effects of allelochemicals on weeds and soil-borne diseases (Gents et al., 2005).

Biotransformation by Fusarium Verticillioides

Investigations into the biotransformation of BOA by Fusarium verticillioides identified intermediate and branch metabolites, providing insights into the chemistry of the detoxification pathway and its impact on the ecological fitness of the fungus (Glenn et al., 2003).

Phytochemical Screening and In-Silico Investigation

BOA, identified as a phytoconstituent in Acanthus ilicifolius Linn, showed potential as a dual inhibitor of cyclooxygenase-2 and 5-lipooxygenase enzymes, which are key targets in anti-inflammatory treatments (Saranya et al., 2014).

Anti-HIV-1 Agents

A class of 2-benzoxazolinone derivatives was designed and synthesized, showing activity against human immunodeficiency virus-1 (HIV-1). This research indicated the potential of these compounds in the development of new anti-HIV-1 agents (Safakish et al., 2017).

Safety And Hazards

2-Benzoxazolinone is harmful if swallowed, in contact with skin or if inhaled . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this chemical .

Future Directions

The molecular aspects of phytochemical interactions between plants, especially the process of phytochemical translocation by the target plant, remain challenging for those studying allelopathy . Future research could focus on the translocation of 2-Benzoxazolinone into target plants . Another direction could be the investigation of the thermochemistry of 2-Benzoxazolinone and its derivatives .

properties

IUPAC Name

3H-1,3-benzoxazol-2-one
Source PubChem
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InChI

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSKVPFEZFQQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049324
Record name 2-Benzoxazolinone
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2-Benzoxazolol
Source Human Metabolome Database (HMDB)
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Boiling Point

335.00 °C. @ 760.00 mm Hg
Record name 2-Benzoxazolol
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719300
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Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzoxazolinone

CAS RN

59-49-4
Record name 2(3H)-Benzoxazolone
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Record name 2-BENZOXAZOLINONE
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Record name 2-Benzoxazolinone
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Record name 2-Benzoxazolol
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Melting Point

141 - 142 °C
Record name 2-Benzoxazolol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Triethylamine (27.0 mL) was added to a mixture of 2-aminophenol (10 g, 91.74 mmol) in dichloromethane (200 μL) at 5° C. This was followed by the addition of a solution of bis(trichloromethyl) carbonate (9.35 g, 31.48 mmol) in dichloromethane (40 mL), while maintaining the temperature below 10° C. The resulting solution was then maintained below 10° C. for 6 hours. The reaction mixture was then quenched by the addition of water (50 mL) and ethanol (20 mL). After 0.5 hours, the mixture was concentrated and then poured into 400 mL of water. After filtration, the filter cake was washed with hydrochloric acid (10%) and water to afford 10 g (48%) of benzo[d]oxazol-2(3H)-one as an off-white solid.
Quantity
27 mL
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reactant
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10 g
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200 μL
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solvent
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9.35 g
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reactant
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40 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Is prepared according to the method of paragraph C by reaction of N-propionyl-2-benzoxazolone with methoxyacetaldehyde.
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Synthesis routes and methods IV

Procedure details

A mixture of oxazolidinone of formula 32 (1.00 g, 2.25 mmol) and 10% Pd/C (150 mg) in THF (50 mL) was shaken under an atmosphere of H2 at 50 psi for 3 hours. The reaction vessel was flushed with N2, then Et3N (1.25 mL) and COCl2 (1.20 mL of a 20% solution in toluene, 2.25 mmol) were added and the reaction stirred for 2 hours. The reaction was quenched with saturated NaHCO3, filtered, and the THF removed under reduced pressure. The aqueous solution was extracted with EtOAc. The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure. Purification by chromatography (silica gel 1:2 to 4:5 EtOAc: hexanes) gave a benzoxazolidinone intermediate (510 mg, 65%): 1H NMR (500 MHz, CD3OD+CDCl3) δ 7.59 (br s, 1H), 7.22 (d, J=8 Hz, 1H), 7.06 (d, J=8 Hz, 1H), 4.76-4.70 (m, 2H), 4.16-4.07 (m, 1H), 3.88-3.84 (m, 1H), 3.44 (br s, 2H), 1.41 (s, 9H); CI-MS (m/z): 350 [M+H]+.
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0 (± 1) mol
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[Compound]
Name
formula 32
Quantity
1 g
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50 mL
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150 mg
Type
catalyst
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Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzoxazolinone
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2-Benzoxazolinone
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Reactant of Route 6
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Citations

For This Compound
2,920
Citations
M Zikmundova, K Drandarov, L Bigler… - Applied and …, 2002 - Am Soc Microbiol
The biotransformation of the phytoanticipins 2-benzoxazolinone (BOA) and 2-hydroxy-1,4-benzoxazin-3-one (HBOA) by four endophytic fungi isolated from Aphelandra tetragona was …
Number of citations: 164 journals.asm.org
MD Richardson, CW Bacon - Mycologia, 1995 - Taylor & Francis
The ability of the corn pathogen Fusarium moniliforme to degrade 6-methoxy-benzoxazolinone (MBOA) and 2-benzoxazolinone (BOA), natural compounds associated with fungal and …
Number of citations: 46 www.tandfonline.com
DR Batish, HP Singh, N Setia, S Kaur… - Plant Physiology and …, 2006 - Elsevier
2-Benzoxazolinone (BOA), a well-known allelochemical with strong phytotoxicity, is a potential herbicidal candidate. The aim of the present study was to determine whether phytotoxicity …
Number of citations: 119 www.sciencedirect.com
M Safakish, Z Hajimahdi, R Zabihollahi… - Medicinal Chemistry …, 2017 - Springer
… 2-Benzoxazolinone is a druggable scaffold with versatile … Apparently, 2-benzoxazolinone with modified local steric and … In this research, we selected the 2-benzoxazolinone as a new …
Number of citations: 30 link.springer.com
Q Yue, CW Bacon, MD Richardson - Phytochemistry, 1998 - Elsevier
… a symptomless endophytic association with most corn cultivars and inbred lines, was previously shown to catabolize 6-methoxy-benzoxazolinone (MBOA) and 2-benzoxazolinone (BOA)…
Number of citations: 77 www.sciencedirect.com
N Gökhan, H Erdoğan, NT Durlu, R Demirdamar - Il Farmaco, 1999 - Elsevier
Ten new benzoxazolinone derivatives having a disubstituted benzoyl group at the six position of the ring were synthesized by reacting 2-benzoxazolinone with aromatic carboxylic acids …
Number of citations: 25 www.sciencedirect.com
S Ilieva, B Galabov, DG Musaev… - The Journal of Organic …, 2003 - ACS Publications
… of 2-benzoxazolinone (BO) in the process of aminolysis by quantum mechanical methods. The aminolysis of 2-benzoxazolinone… Kinetic data for the aminolysis of 2-benzoxazolinone are …
Number of citations: 37 pubs.acs.org
B Vyas, S Choudhary, PK Singh… - Chemical Biology & …, 2018 - Wiley Online Library
… In this article, we report molecular modelling-based designing of some 2-benzoxazolinone derivatives as inhibitors of multiple molecular targets of diabetic complications. Based on the …
Number of citations: 11 onlinelibrary.wiley.com
AE Glenn, FI Meredith, WH Morrison III… - Applied and …, 2003 - Am Soc Microbiol
… chemistry of the 2-benzoxazolinone detoxification pathway, … antimicrobial 6-methoxy-2-benzoxazolinone to produce N-(2-… -methoxy-2-benzoxazolinone (MBOA) and 2-benzoxazolinone (…
Number of citations: 65 journals.asm.org
E Gamba, M Mori, L Kovalenko, A Giannini… - European journal of …, 2018 - Elsevier
… Preliminary activity evaluation focused our attention on a promising 2-benzoxazolinone scaffold that was proven capable of inhibiting NC at low micromolar concentrations. To support …
Number of citations: 11 www.sciencedirect.com

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